molecular formula C10H13N3O2 B014939 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone CAS No. 86270-92-0

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone

Cat. No. B014939
CAS RN: 86270-92-0
M. Wt: 210.25 g/mol
InChI Key: FLAQQSHRLBFIEZ-FIBGUPNXSA-N
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Description

Synthesis Analysis

The synthesis of NNK involves several steps, starting from 3-pyridine carboxaldehyde, which undergoes various reactions to eventually form NNK and its labeled compounds. For instance, [3,3-D2]4-hydroxy-1-(3-pyridyl)-1-butanone, an internal standard for analyzing tobacco-specific nitrosamine hemoglobin and DNA adducts, is synthesized through a series of reactions including condensation, selective hydrolysis, and reduction processes (Lin et al., 1993). Additionally, NNK and related compounds have been synthesized with tritium labeling, providing insights into their metabolic activation and interactions with biological macromolecules (Wiley et al., 1988).

Molecular Structure Analysis

The three-dimensional structure of NNK reveals a mostly planar configuration, with the methylnitrosamine group oriented at a distinct angle from the pyridine ring. This configuration plays a crucial role in its biological activity and interaction with DNA (Katz et al., 1999).

Chemical Reactions and Properties

NNK undergoes various metabolic transformations in the human body, including alpha-hydroxylation catalyzed by cytochrome P450 enzymes, leading to the formation of several metabolites with different biological activities. The metabolism of NNK by human cytochrome P450 1A2 and its inhibition by phenethyl isothiocyanate has been detailed, highlighting the complex interactions that influence its carcinogenic potential (Smith et al., 1996).

Physical Properties Analysis

NNK is characterized by specific physical properties, including its solubility, boiling point, and stability, which affect its behavior in biological systems and its analytical detection. These properties are essential for understanding its environmental persistence and the risk it poses to human health.

Chemical Properties Analysis

The chemical properties of NNK, such as its reactivity with nucleophiles, potential for forming DNA adducts, and susceptibility to enzymatic metabolism, are central to its carcinogenicity. Studies have explored its activation and detoxification pathways, revealing insights into how NNK induces DNA damage and interacts with cellular machinery (Hecht, 1996).

Scientific Research Applications

  • NNK is involved in inducing lung tumors and affecting DNA methylation in rats and mice, indicating a potential role in increasing lung cancer risk in smokers (Morse, Hecht, & Chung, 1990).

  • In mice, NNK undergoes significant first-pass metabolism, leading to the formation of various metabolites, which might have implications in its carcinogenic properties (Schulze, Hunder, & Richter, 1991).

  • Advances in sensitive detection methods, like liquid chromatography-tandem mass spectrometry, allow for the accurate measurement of NNK metabolites in human urine, aiding in the study of its carcinogenic impact (Jacob et al., 2008).

  • NNK and its derivatives form DNA adducts, suggesting a mechanism for its involvement in carcinogenesis (Schmeiser, Castonguay, & Wiessler, 1993).

  • The synthesis of NNK with tritium in the pyridine ring contributes to the development of antitumor drugs (Wiley et al., 1988).

  • Studies on NNK metabolism in rats indicate its potential to induce tumors in various organs, including the nasal cavity, liver, and lung (Hecht, Young, & Chen, 1980).

  • Phenethyl isothiocyanate can inhibit NNK tumorigenesis by affecting enzymes like P450 1A2, which are involved in NNK metabolism (Smith, Guo, Guengerich, & Yang, 1996).

  • Recent studies have shed light on the mechanisms of NNK bioactivation and detoxification, crucial for understanding its role in lung cancer in smokers (Hecht, 1996).

  • Metabolites of NNK found in smokers' urine, but not in nonsmokers', point to its role as a potent pulmonary carcinogen (Carmella, Akerkar, & Hecht, 1993).

Safety And Hazards

The safety data sheet for 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanol is available for viewing and download . It is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . The compound is also classified as a controlled product, and documentation may be required to meet relevant regulations .

properties

IUPAC Name

N-(4-oxo-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8H,3,5,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAQQSHRLBFIEZ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC(=O)C1=CN=CC=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90235465
Record name 1-Butanone, 4-((methyl-d3)nitrosoamino)-1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone

CAS RN

86270-92-0
Record name 1-Butanone, 4-((methyl-d3)nitrosoamino)-1-(3-pyridinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086270920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanone, 4-((methyl-d3)nitrosoamino)-1-(3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90235465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
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